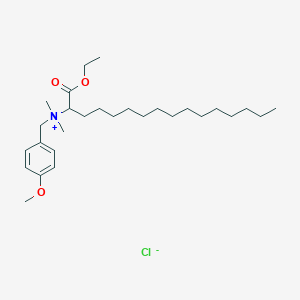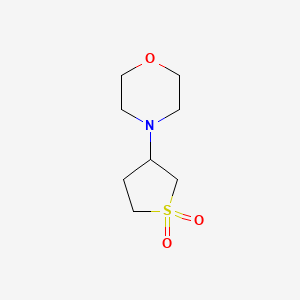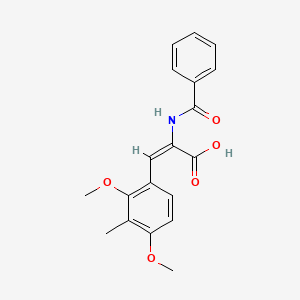
(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid is an organic compound with a complex structure that includes benzoylamino and dimethoxy-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzoyl chloride with an amine to form the benzoylamino group, followed by the introduction of the dimethoxy-methylphenyl group through a series of substitution reactions. The final step often involves the formation of the propenoic acid moiety through an aldol condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol.
Substitution: The benzoylamino and dimethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxyphenyl)-2-propenoic acid: Similar structure but lacks the methyl group.
(2E)-2-(Benzoylamino)-3-(3,4-dimethoxy-2-methylphenyl)-2-propenoic acid: Similar structure with different positions of methoxy and methyl groups.
Uniqueness
The uniqueness of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
7149-85-1 |
|---|---|
Molekularformel |
C19H19NO5 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(E)-2-benzamido-3-(2,4-dimethoxy-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO5/c1-12-16(24-2)10-9-14(17(12)25-3)11-15(19(22)23)20-18(21)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21)(H,22,23)/b15-11+ |
InChI-Schlüssel |
OAXFWUCHCVLSKG-RVDMUPIBSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1OC)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1OC)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


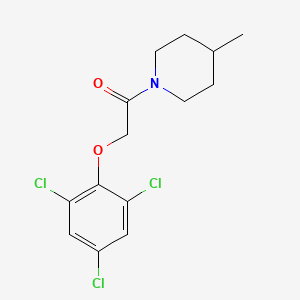
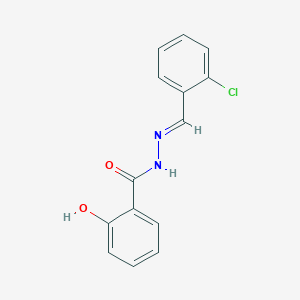
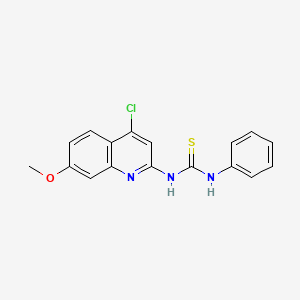
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
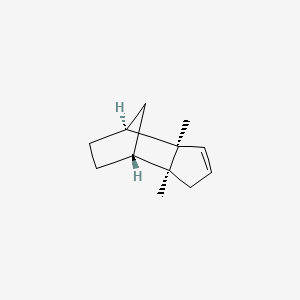
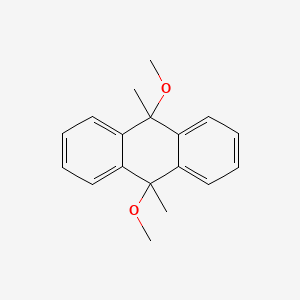
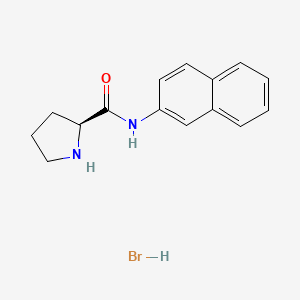
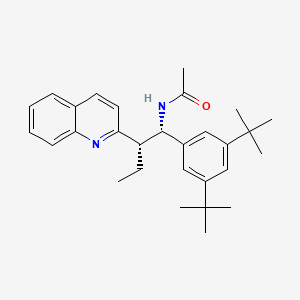
![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)
